molecular formula C26H33N3O5 B2671300 N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide CAS No. 372977-17-8

N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide

Cat. No. B2671300
CAS RN: 372977-17-8
M. Wt: 467.566
InChI Key: PYXKDDUPLVOXRU-XLNRJJMWSA-N
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Description

The compound “N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide” is a complex organic molecule. It contains several functional groups including a morpholine ring, a carbamoyl group, a vinyl group, and a benzamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, which is a heterocycle containing both nitrogen and oxygen, could introduce interesting structural features. Additionally, the conjugated system involving the vinyl group and the benzamide group could potentially allow for resonance, which would have implications for the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The vinyl group could participate in addition reactions, particularly in the presence of a suitable catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Chemical Reactions

Research often focuses on the synthesis of complex molecules, exploring various chemical reactions and conditions to achieve desired structures or functionalities. For instance, Saitoh et al. (2001) discuss the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization reactions (Saitoh et al., 2001). This type of research can provide valuable insights into the synthesis of complex amides and their derivatives.

Catalytic Processes

Papers like that by Zhao et al. (2012) report on palladium-catalyzed processes, specifically the alkenylation and alkynylation of ortho-C(sp2)-H bonds of benzylamine picolinamides (Zhao et al., 2012). Such catalytic methods are crucial for functionalizing molecules, potentially including the targeted benzamide, facilitating the introduction of various substituents that can alter physical, chemical, or biological properties.

Biological Activity

While direct applications in biological systems were not highlighted for the specific compound , research into related compounds often explores potential biological activities. For example, studies on similar complex molecules might investigate their role as enzyme inhibitors, receptor ligands, or their antifungal, antibacterial, and anticancer properties. This aspect of research aims to discover new drugs or biochemical tools.

Material Science Applications

Compounds with complex structures, including various benzamides and their derivatives, are sometimes explored for material science applications, such as polymer synthesis or as additives to enhance the properties of materials. Fischer and Ritter (2000) discuss the radical polymerization of cyclodextrin complexes with oxazoline-functionalized vinyl monomers, indicating the broad range of chemical applications and the potential for new material development (Fischer & Ritter, 2000).

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve synthesizing the compound and studying its properties and reactivity in more detail .

properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5/c1-19-5-8-21(9-6-19)25(30)28-22(17-20-7-10-23(32-2)24(18-20)33-3)26(31)27-11-4-12-29-13-15-34-16-14-29/h5-10,17-18H,4,11-16H2,1-3H3,(H,27,31)(H,28,30)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKDDUPLVOXRU-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(3,4-dimethoxyphenyl)-3-((3-morpholinopropyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

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